molecular formula C12H10ClNO2 B2485651 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411218-88-5

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2485651
CAS No.: 2411218-88-5
M. Wt: 235.67
InChI Key: XJVUQZBWHYPKNI-UHFFFAOYSA-N
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Description

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative characterized by a chlorine substituent at the 6-position and an epoxide-containing oxiran-2-ylmethoxy group at the 3-position of the quinoline ring. The quinoline scaffold, a fused bicyclic system of benzene and pyridine rings, is renowned for its versatility in medicinal chemistry due to its broad bioactivity spectrum . The unique substitution pattern of this compound—particularly the 3-position epoxide—distinguishes it from classical 4-substituted quinolines (e.g., chloroquine and hydroxychloroquine) .

Properties

IUPAC Name

6-chloro-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUQZBWHYPKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=C3C=CC(=CC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 6-chloroquinoline with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Substituent Positions Functional Groups Key Structural Notes Reference
6-Chloro-3-(oxiran-2-ylmethoxy)quinoline 3, 6 Cl, oxiran-2-ylmethoxy Epoxide at 3-position; rare substitution pattern
Chloroquine 4, 7 Cl, piperazine Classical 4-position piperazine substitution
2-Chloro-6-methoxyquinoline-3-carbaldehyde 2, 3, 6 Cl, OCH₃, CHO Aldehyde at 3-position; planar quinoline rings
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 2, 3, 4, 6 Cl, C₂H₅, OCH₃, CH₃ Multiple alkyl substituents; high thermal stability
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 4, 6 Cl, piperidine, pyrrolidine Dual heterocyclic substitutions; enhanced solubility

Key Observations :

  • Substitution Position: Unlike classical antimalarial quinolines (e.g., chloroquine) with 4-position substituents, this compound features a 3-position epoxide. This alters steric and electronic interactions with biological targets .
  • Functional Groups: The epoxide group introduces unique reactivity, enabling ring-opening reactions for derivatization, unlike inert alkyl or aryl groups in analogs like 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline .

Electronic and Reactivity Comparison

Table 2: Computational Data for Mono- and Bi-Substituted Quinolines (B3LYP/6-31+G(d) Model)

Compound Dipole Moment (D) HOMO-LUMO Gap (eV) Natural Charge at N1
Quinoline (unsubstituted) 2.12 5.34 -0.28
3-Phenyl-Quinoline 2.98 4.89 -0.31
4-Amino-Quinoline 3.15 4.67 -0.33
This compound* ~3.40 (estimated) ~4.50 (estimated) -0.35 (estimated)

Key Observations :

  • Electronic Effects: The 3-position epoxide in this compound likely reduces the HOMO-LUMO gap compared to unsubstituted quinoline, enhancing electrophilic reactivity. This aligns with the lowered HOMO-LUMO gaps observed in 3-substituted analogs like 3-Phenyl-Quinoline .

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